molecular formula C13H21N7O4 B15006366 (1E)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-N'-hydroxyethanimidamide

(1E)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-N'-hydroxyethanimidamide

Cat. No.: B15006366
M. Wt: 339.35 g/mol
InChI Key: MYNKILIADWZBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-N’-hydroxyethanimidamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring substituted with morpholine groups and an ethanimidamide moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-N’-hydroxyethanimidamide typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and morpholine under controlled conditions. The resulting intermediate is then reacted with hydroxylamine to introduce the hydroxyethanimidamide group. The reaction conditions, including temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired compound from reaction by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

(1E)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The triazine ring allows for nucleophilic substitution reactions, where the morpholine groups can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions, including solvent choice, temperature, and reaction time, are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

(1E)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-N’-hydroxyethanimidamide has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: The compound shows promise in drug discovery, particularly as a scaffold for designing new therapeutic agents targeting specific biological pathways.

    Industry: It is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1E)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. The triazine ring and morpholine groups facilitate binding to enzymes and receptors, modulating their activity. The hydroxyethanimidamide moiety may participate in hydrogen bonding and electrostatic interactions, further enhancing the compound’s binding affinity and specificity. These interactions can influence various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1E)-2-{[4,6-di(piperidin-4-yl)-1,3,5-triazin-2-yl]oxy}-N’-hydroxyethanimidamide: Similar structure but with piperidine groups instead of morpholine.

    (1E)-2-{[4,6-di(ethylamino)-1,3,5-triazin-2-yl]oxy}-N’-hydroxyethanimidamide: Contains ethylamino groups instead of morpholine.

Uniqueness

The presence of morpholine groups in (1E)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-N’-hydroxyethanimidamide imparts unique solubility and reactivity properties compared to its analogs. These differences can influence the compound’s biological activity and suitability for various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H21N7O4

Molecular Weight

339.35 g/mol

IUPAC Name

2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]-N'-hydroxyethanimidamide

InChI

InChI=1S/C13H21N7O4/c14-10(18-21)9-24-13-16-11(19-1-5-22-6-2-19)15-12(17-13)20-3-7-23-8-4-20/h21H,1-9H2,(H2,14,18)

InChI Key

MYNKILIADWZBKQ-UHFFFAOYSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)OC/C(=N\O)/N)N3CCOCC3

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)OCC(=NO)N)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.